molecular formula C9H8INO4 B2498438 Methyl 2-iodo-5-methyl-3-nitrobenzoate CAS No. 854645-22-0

Methyl 2-iodo-5-methyl-3-nitrobenzoate

Cat. No. B2498438
CAS RN: 854645-22-0
M. Wt: 321.07
InChI Key: ZDMNZQRGKMTCGZ-UHFFFAOYSA-N
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Description

“Methyl 2-iodo-5-methyl-3-nitrobenzoate” is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 321.07 .


Synthesis Analysis

The synthesis of “Methyl 2-iodo-5-methyl-3-nitrobenzoate” involves nitration, which is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate . It can also be used in the preparation of substituted nitrostyrene benzoic acids, via reaction with aromatic aldehydes .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 2-iodo-5-methyl-3-nitrobenzoate” and its InChI code is "1S/C9H8INO4/c1-5-3-6 (9 (12)15-2)8 (10)7 (4-5)11 (13)14/h3-4H,1-2H3" . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The nitration of methyl benzoate, a process similar to the synthesis of “Methyl 2-iodo-5-methyl-3-nitrobenzoate”, is an example of electrophilic substitution . The carbonyl group withdraws electron density from the ring, deactivating it towards electrophilic substitution .


Physical And Chemical Properties Analysis

“Methyl 2-iodo-5-methyl-3-nitrobenzoate” has a melting point of 43-44°C . It is a liquid at room temperature .

Scientific Research Applications

1. Chemical Synthesis and Cyclisation

  • 5-Nitroisocoumarins Synthesis : A study by Woon et al. (2006) described the reaction of 2-iodo-3-nitrobenzoic acid with arylalkynyl copper(I) reagents to produce 3-aryl-5-nitroisocoumarins. This involved Castro–Stephens coupling followed by in-situ Cu-catalysed ring-closure.

2. Solubility and Material Analysis

  • Abraham Model Solute Descriptors : Hart et al. (2017) used spectroscopic methods to measure the solubility of 2-methyl-3-nitrobenzoic acid in various solvents. This study, detailed in their paper, helped calculate Abraham model solute descriptors for this compound, aiding in predicting its solubility in additional organic solvents (Hart et al., 2017).

3. Nitration Processes and Environmental Impacts

  • Environmental Friendly Nitration Process : Mei et al. (2018) developed an environmentally friendly nitration process for methyl 3-methylbenzoate to synthesize 5-methyl-2-nitrobenzoic acid. This method featured high substrate selectivity and a green nitrating process, highlighting its environmental benefits (Mei et al., 2018).

4. Analytical Techniques

  • Gas Chromatography Analysis : Xue and Nan (2002) developed a method for the quantitative determination of 2-methyl-3-nitrobenzoic acid using gas chromatography. This method involved esterification by pretreatment with diazomethane prior to analysis, demonstrating practical and reliable results for monitoring the purity of such materials (Xue & Nan, 2002).

5. Impurity Analysis in Pharmaceutical Products

  • Genotoxic Impurities in Lenalidomide : Gaddam et al. (2020) developed an HPLC method for detecting and quantifying genotoxic impurities in lenalidomide, including derivatives of methyl 2-nitrobenzoate. Their study underscores the importance of such analyses in ensuring pharmaceutical safety (Gaddam et al., 2020).

Safety and Hazards

It’s important to use personal protective equipment when handling this compound. Avoid dust formation, breathing vapors, mist, or gas, and avoid contact with skin, eyes, or clothing . The compound should be stored in a dark place at a temperature between 2-8°C .

Mechanism of Action

Target of Action

It is known that this compound is used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Mode of Action

It is known that nitrobenzoates can participate in various chemical reactions, such as friedel crafts acylation followed by a clemmensen reduction . These reactions could potentially influence its interaction with biological targets.

Biochemical Pathways

As a nitrobenzoate, it may be involved in the synthesis of various compounds, potentially affecting multiple biochemical pathways depending on the specific context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-iodo-5-methyl-3-nitrobenzoate . For instance, it is known to be light-sensitive and should be stored in dark conditions . Additionally, it is soluble in DCM (Dichloromethane) but insoluble in water , which could influence its distribution and availability in different environments.

properties

IUPAC Name

methyl 2-iodo-5-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO4/c1-5-3-6(9(12)15-2)8(10)7(4-5)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMNZQRGKMTCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-iodo-5-methyl-3-nitrobenzoate

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